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molecular formula C9H12N2O2 B1600391 N-Isopropyl-2-nitroaniline CAS No. 25186-42-9

N-Isopropyl-2-nitroaniline

Cat. No. B1600391
M. Wt: 180.2 g/mol
InChI Key: WPFVERYDIPOZGG-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 2-nitro-N-(propan-2-yl)aniline (828 mg, 4.6 mmol) in ethanol (10 mL) under a nitrogen atmosphere is carefully added 20% palladium on carbon (50 mg, Degussa type) followed by ammonium formate (1.4 g, 23 mmol) and the reaction is stirred for 16 h. The suspension is carefully filtered through a bed of Celite and the filter cake is rinsed with additional ethanol (10 mL). The filtrate is concentrated and the residue is partitioned between H2O and ethyl acetate. The organic layer is dried (Na2SO4) and concentrated and the residue is purified by chromatography through a short bed of silica gel using 5% methanol/CH2Cl2 affords the title compound (552 mg, 80%) as an oil.
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[NH:6][CH:7]([CH3:9])[CH3:8])([O-])=O.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH3:9][CH:7]([NH:6][C:5]1[C:4]([NH2:1])=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
828 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC(C)C)C=CC=C1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is carefully filtered through a bed of Celite
WASH
Type
WASH
Details
the filter cake is rinsed with additional ethanol (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between H2O and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography through a short bed of silica gel using 5% methanol/CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 552 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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